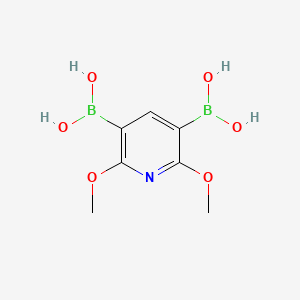

2,6-Dimethoxypyridine-3,5-diboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

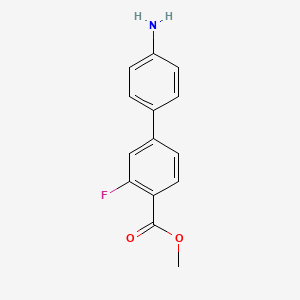

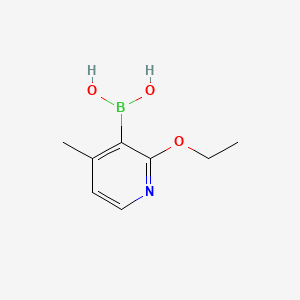

2,6-Dimethoxypyridine-3,5-diboronic acid is a chemical compound with the molecular formula C7H11B2NO6 . It is used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators and pyrazine derivatives as orally active corticotropin-releasing factor-1 receptor antagonists .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxypyridine-3,5-diboronic acid consists of a pyridine ring with two methoxy groups at the 2 and 6 positions and two boronic acid groups at the 3 and 5 positions .Chemical Reactions Analysis

2,6-Dimethoxypyridine-3,5-diboronic acid can participate in various chemical reactions. For instance, it can be used in the microwave-enhanced synthesis of trisubstituted pyridazines .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethoxypyridine-3,5-diboronic acid is 226.79 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are 227.0772474 g/mol . The topological polar surface area is 112 Ų .Wissenschaftliche Forschungsanwendungen

Glucose Sensing in Diabetes Management

2,6-Dimethoxypyridine-3,5-diboronic acid: plays a crucial role in the development of non-enzymatic glucose sensors. These sensors are designed for long-term stability and cost-effectiveness, which are essential in diabetes management. The diboronic acid structure of this compound allows for reversible and covalent binding with glucose, enabling continuous monitoring and responsive insulin release .

Development of Boronic Acid-Based Biosensors

The compound’s boronic acid groups are instrumental in creating biosensors. These sensors can detect various biological analytes due to the boronic acid’s ability to form complexes with diols and other cis-diol-containing biomolecules, making it valuable for medical diagnostics and environmental monitoring .

Organic Synthesis and Drug Discovery

In the realm of organic chemistry, 2,6-Dimethoxypyridine-3,5-diboronic acid is utilized as a building block for the synthesis of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, a widely used method to create biaryl structures that are prevalent in pharmaceuticals .

Material Science and Engineering

This compound’s unique properties are explored in material science for the creation of novel materials with specific functionalities. Its ability to form stable covalent bonds with other organic molecules can lead to the development of new polymers, coatings, and nanomaterials .

Analytical Chemistry Applications

2,6-Dimethoxypyridine-3,5-diboronic acid: is employed in analytical chemistry techniques to modify surfaces of sensors or to act as a reagent that selectively binds to certain analytes, improving the sensitivity and selectivity of detection methods .

Research on Molecular Recognition Mechanisms

The compound is used in studies focusing on molecular recognition, which is the basis for many biological processes. Understanding how 2,6-Dimethoxypyridine-3,5-diboronic acid interacts with other molecules can lead to insights into the design of more effective drugs and diagnostic tools .

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-borono-2,6-dimethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11B2NO6/c1-15-6-4(8(11)12)3-5(9(13)14)7(10-6)16-2/h3,11-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVINSUSNLQQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11B2NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675384 |

Source

|

| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxypyridine-3,5-diboronic acid | |

CAS RN |

1217501-25-1 |

Source

|

| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)